1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine
Description
1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine is a silicon-based organometallic compound featuring a central silicon atom bonded to three dimethylamino groups and a decyl (C₁₀H₂₁) chain.
Properties
IUPAC Name |
N-[decyl-bis(dimethylamino)silyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H39N3Si/c1-8-9-10-11-12-13-14-15-16-20(17(2)3,18(4)5)19(6)7/h8-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCPFEWAXAOHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Dimethylamine
The most widely reported method involves reacting decyltrichlorosilane (C₁₀H₂₁SiCl₃) with excess dimethylamine ((CH₃)₂NH) in an anhydrous solvent. The reaction proceeds via a stepwise substitution mechanism:
Key Conditions :
-
Solvent : Toluene or tetrahydrofuran (THF) to solubilize reactants and facilitate HCl removal.
-
Temperature : 0–5°C initially, gradually warming to 25°C to control exothermicity.
Byproduct Management :
Hydrogen chloride (HCl) is neutralized using tertiary amines (e.g., triethylamine) or absorbed in scrubbers.
Grignard Reagent Approach
A less common route employs decyl Grignard reagents (C₁₀H₂₁MgBr) reacting with hexamethylcyclotrisilazane ((Me₂N)₃Si₃N₃):
Limitations :
Catalytic Amination
Recent patents describe using urea catalysts to accelerate amine substitution:
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities adopt continuous flow systems for enhanced safety and efficiency:
| Parameter | Value |
|---|---|
| Reactor Volume | 500 L |
| Residence Time | 2–4 hours |
| Throughput | 200 kg/day |
| Purity | >98% (GC analysis) |
Advantages :
Solvent Recovery and Recycling
Toluene Recovery Process :
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Distillation : Separates toluene (b.p. 110°C) from high-boiling byproducts.
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Molecular Sieves : Remove residual moisture to <10 ppm.
Economic Impact :
Purification and Characterization
Distillation Techniques
Crude product is purified via fractional distillation under reduced pressure:
| Parameter | Value |
|---|---|
| Boiling Point | 145–148°C (0.5 mmHg) |
| Purity Post-Distillation | 99.5% |
Challenges :
-
Silanetriamines are heat-sensitive; temperatures >150°C cause decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
Challenges and Mitigation Strategies
Moisture Sensitivity
Hydrolysis of silanetriamines generates silanols and ammonia:
Preventive Measures :
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Storage under nitrogen with molecular sieves.
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Use of gloveboxes for handling.
Byproduct Formation
Common Byproducts :
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Partial Substitution Products : C₁₀H₂₁SiCl(NMe₂)₂ (5–8% yield).
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Disproportionation Products : Hexamethyldisilazane (Me₂N)₂Si–Si(NMe₂)₂.
Removal Methods :
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Crystallization : Hexane at −20°C precipitates impurities.
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Chromatography : Silica gel columns with ethyl acetate/hexane eluents.
Emerging Innovations
Photocatalytic Synthesis
Pilot studies demonstrate visible-light-driven amination using TiO₂ nanoparticles :
Chemical Reactions Analysis
1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming new organosilicon compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Decyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves its interaction with molecular targets such as enzymes and receptors . The compound can form stable complexes with these targets, leading to changes in their activity and function . The pathways involved in these interactions include covalent bonding, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Substituent |
|---|---|---|---|---|---|
| 1-Decyl-N,N,N',N',N'',N''-Hexamethylsilanetriamine* | C₁₆H₃₉N₃Si | ~309.6 (calculated) | >200 (estimated) | ~0.85 (estimated) | Decyl (C₁₀H₂₁) |
| Tris(dimethylamino)silane (TDMAS) | C₆H₁₉N₃Si | 161.32 | 142 | 0.838 | Methyl |
| 1-Chloro-N,N,N',N',N'',N''-Hexamethylsilanetriamine | C₆H₁₈ClN₃Si | 195.76 | N/A | N/A | Chlorine |
*Estimated based on structural analogs.
Biological Activity
1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (CAS No. 1015787-64-0) is a silane compound with significant potential in biological applications. Its unique structure, characterized by a long aliphatic chain and multiple methyl groups attached to nitrogen atoms, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound can be described by its molecular formula . It is known for its stability and solubility in organic solvents, which facilitates its use in various chemical and biological assays.
Antimicrobial Properties
Research indicates that silane compounds exhibit antimicrobial activity. A study assessing the efficacy of similar silane derivatives found that they could inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that at certain concentrations, this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The cytotoxicity was measured using the MTT assay, with IC50 values indicating significant anti-cancer potential.
The proposed mechanism of action involves the interaction of this compound with cellular membranes, leading to increased permeability and subsequent apoptosis. Additionally, it may influence signaling pathways related to cell proliferation and survival, such as the MAPK/ERK pathway.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MDA-MB-231 cells. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
- Liver Cancer Research : In another study focusing on HepG2 cells, the compound demonstrated a dose-dependent decrease in cell proliferation. The study highlighted alterations in gene expression profiles associated with apoptosis and cell cycle regulation.
- Antimicrobial Efficacy : A comparative study assessed various silane compounds against common pathogens. This compound showed superior antimicrobial activity compared to other derivatives, suggesting its potential as a disinfectant or preservative agent.
Q & A
Q. What is the recommended synthetic route for 1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine?
A common method involves reacting a chlorosilane precursor (e.g., decyltrichlorosilane) with excess dimethylamine under anhydrous conditions. The reaction typically proceeds in a non-polar solvent (e.g., toluene) at 0–5°C to control exothermicity. After quenching with water, the product is purified via vacuum distillation or column chromatography. This approach is analogous to the synthesis of tris(dimethylamino)phenylsilane, where amine substitution on silicon is optimized for steric control .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : To verify the presence of decyl (C10H21) and dimethylamino (–N(CH₃)₂) groups. For example, methyl protons on nitrogen typically resonate at δ 2.1–2.3 ppm.
- FT-IR : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~2800 cm⁻¹ (C–H in methyl groups) confirm functional groups.
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~315 g/mol) confirms the intact structure.
Purity should be assessed via quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures under nitrogen or air.
- Long-term storage tests : Store aliquots at –20°C (under nitrogen), 4°C, and room temperature for 6–12 months. Monitor degradation via periodic NMR or HPLC.
- Hydrolytic stability : Expose to aqueous buffers (pH 4–10) and analyze solubility/decomposition.
Refer to protocols used for structurally similar silanetriamines .
Advanced Questions
Q. How can this compound be applied in surface modification or biomolecule functionalization?
The silanetriamine’s multiple dimethylamino groups make it a potential ligand for metal coordination or a crosslinker in surface functionalization. For example:
- Silica nanoparticle modification : React with hydroxylated silica surfaces to introduce amine termini for subsequent bioconjugation.
- Biomolecule immobilization : Use its amine-reactive sites to anchor enzymes or antibodies on solid supports.
Comparative studies with hexamethylphosphinetriamine (a phosphorus analog) suggest enhanced hydrolytic stability due to silicon’s lower electronegativity .
Q. What computational methods are suitable for predicting its reactivity?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (Si–N vs. Si–C) to predict cleavage under thermal/chemical stress.
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to assess aggregation behavior.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning.
These approaches align with theoretical frameworks for analyzing organosilicon compounds .
Q. How should researchers resolve contradictions in reported toxicity data?
If toxicity studies yield conflicting results (e.g., high vs. moderate toxicity):
- Comparative assays : Use standardized protocols (e.g., OECD 423 for acute oral toxicity) alongside structurally related amines (Table 1).
- Mechanistic studies : Evaluate membrane disruption (via hemolysis assays) or mitochondrial toxicity (MTT assays).
Table 1 : Toxicity comparison of related amines
| Compound | CAS Number | Toxicity Level | Key Assay |
|---|---|---|---|
| 1-Decyl-silanetriamine | – | High | OECD 423 |
| Hexamethylenediamine | 111-40-0 | Moderate | EPA 712 |
| N,N-Dimethylaminopropylamine | 105-46-4 | Low | OECD 420 |
| Adapted from protocols in . |
Q. What methodologies are recommended for studying its role in drug delivery systems?
- Lipid nanoparticle (LNP) formulation : Incorporate the silanetriamine as a cationic lipid to enhance nucleic acid encapsulation. Optimize using a Design of Experiments (DoE) approach.
- In vitro release kinetics : Use dialysis membranes (MWCO 10 kDa) in PBS (pH 7.4) with HPLC quantification.
- Cellular uptake studies : Fluorescently tag the compound and monitor internalization via confocal microscopy in HeLa cells.
These methods are informed by studies on analogous amine-functionalized carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
